molecular formula C22H23N3O2 B296566 3-(Cyclohexylideneamino)-2-[(4-methylphenoxy)methyl]quinazolin-4-one

3-(Cyclohexylideneamino)-2-[(4-methylphenoxy)methyl]quinazolin-4-one

Cat. No.: B296566
M. Wt: 361.4 g/mol
InChI Key: CODFGGCMNLTCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclohexylideneamino)-2-[(4-methylphenoxy)methyl]quinazolin-4-one, also known as CHAQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CHAQ belongs to the quinazoline family of compounds and has been shown to possess potent anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylideneamino)-2-[(4-methylphenoxy)methyl]quinazolin-4-one involves inhibition of several key pathways involved in inflammation and cancer. This compound inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, this compound induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to possess potent anti-inflammatory and anti-cancer properties. It inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB, a transcription factor involved in inflammation. In addition, this compound induces apoptosis in cancer cells and inhibits tumor growth in animal models. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(Cyclohexylideneamino)-2-[(4-methylphenoxy)methyl]quinazolin-4-one in lab experiments include its potent anti-inflammatory and anti-cancer properties, low toxicity profile, and well-established synthesis method. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability, and the need for further studies to determine its safety and efficacy in humans.

Future Directions

For research on 3-(Cyclohexylideneamino)-2-[(4-methylphenoxy)methyl]quinazolin-4-one include further studies to determine its safety and efficacy in humans and development of novel formulations to enhance its therapeutic potential.

Synthesis Methods

The synthesis of 3-(Cyclohexylideneamino)-2-[(4-methylphenoxy)methyl]quinazolin-4-one involves several steps, starting with the reaction of 4-methylphenol with 2-chloromethylquinazoline to form 2-(4-methylphenoxy)methylquinazoline. The resulting compound is then treated with cyclohexyl isocyanide to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

3-(Cyclohexylideneamino)-2-[(4-methylphenoxy)methyl]quinazolin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess potent anti-inflammatory and anti-cancer properties. Inflammation is a key component of many diseases, including cancer, arthritis, and cardiovascular disease. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor involved in inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

3-(cyclohexylideneamino)-2-[(4-methylphenoxy)methyl]quinazolin-4-one

InChI

InChI=1S/C22H23N3O2/c1-16-11-13-18(14-12-16)27-15-21-23-20-10-6-5-9-19(20)22(26)25(21)24-17-7-3-2-4-8-17/h5-6,9-14H,2-4,7-8,15H2,1H3

InChI Key

CODFGGCMNLTCLF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2N=C4CCCCC4

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2N=C4CCCCC4

Origin of Product

United States

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